Propyl red
Overview
Description
Propyl red is a synthetic azo dye with the chemical formula C19H23N3O2 . It is commonly used as a pH indicator due to its color-changing properties in different pH environments. The compound is known for its vibrant red color in acidic conditions and yellow color in basic conditions. This compound is also utilized in various biological and chemical experiments for its ability to track and analyze cell structures and biomolecules .
Mechanism of Action
Target of Action
Propyl Red is a multifunctional dye . More research is needed to identify its primary targets and their roles.
Mode of Action
The mode of action of this compound is not explicitly mentioned in the available literature. As a dye, it might interact with its targets by binding to them, causing a change in their optical properties. This could potentially be used to visualize certain structures or processes in a biological system .
Biochemical Pathways
Dyes like this compound are often used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential effects in a biological system .
Result of Action
As a dye, its primary function might be to provide visual contrast, aiding in the observation and analysis of biological structures and processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Propyl red plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound is known to bind to proteins, allowing researchers to visualize and analyze protein structures and functions. The nature of these interactions is primarily based on the dye’s ability to form non-covalent bonds with the target biomolecules, facilitating the study of their biochemical properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the expression of certain genes involved in metabolic pathways, thereby influencing the overall metabolic activity of the cell. Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its staining efficiency. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can provide insights into the regulation of metabolic pathways and the role of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound can influence its staining efficiency and the overall outcome of biochemical experiments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on the experimental conditions. The localization of this compound can affect its activity and function, providing valuable information about the spatial organization of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl red is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an aromatic compound, such as 2-naphthol, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Propyl red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: The azo bond in this compound can be reduced to form corresponding amines.
Substitution: this compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as benzoic acid derivatives.
Reduction: Corresponding amines such as aniline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Propyl red is widely used in scientific research due to its versatile properties:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to observe and analyze cell structures and biomolecules.
Medicine: Utilized in diagnostic assays to detect and monitor various biological processes.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells
Comparison with Similar Compounds
Methyl red: Another azo dye used as a pH indicator with similar color-changing properties.
Phenol red: A pH indicator commonly used in cell culture media.
Bromothymol blue: A pH indicator with a different color range but similar applications.
Uniqueness of Propyl Red: this compound is unique due to its specific color change range and its ability to be used in various applications, from analytical chemistry to biological research. Its stability and versatility make it a valuable tool in scientific and industrial settings .
Properties
IUPAC Name |
2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDWKDFORMMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062570 | |
Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2641-01-2 | |
Record name | 2-[2-[4-(Dipropylamino)phenyl]diazenyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2641-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl red | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-dipropylaminophenylazo)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPYL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792YD7R7PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is propyl red used to determine the concentration of other compounds?
A: this compound itself doesn't directly interact with the target compounds. Instead, it acts as an indicator in catalytic kinetic spectrophotometric methods. [, , ] Essentially, the target compound catalyzes the oxidation of this compound by an oxidizing agent like potassium bromate or potassium iodate. The rate of this compound discoloration, measurable with a spectrophotometer, is directly proportional to the target compound concentration. This allows researchers to quantify the target compound in a sample.
Q2: What are the advantages of using this compound in these analytical methods?
A: Studies highlight several benefits of employing this compound: [, ]
- Sensitivity: The method exhibits high sensitivity, enabling the detection of compounds even at very low concentrations. For instance, the detection limit for rutin using a this compound-based method is 9.0 × 10⁻⁹ g/mL. []
Q3: Can you provide specific examples of compounds that can be analyzed using this compound-based methods?
A3: Research demonstrates the successful application of this compound-based spectrophotometry for quantifying:
- Vitamin P4: This method was effective for analyzing vitamin P4 in both pharmaceutical tablets and pagoda tree flower samples. []
- Rutin: This flavonoid compound, found in various plants, can be accurately determined in pharmaceutical preparations using this method. []
- Tannic Acid: This polyphenol, commonly found in tea and some Chinese medicines, can be quantified using this compound and potassium iodate. []
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